molecular formula C10H8F3NO3 B8479171 3-Oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoic acid

3-Oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoic acid

Cat. No.: B8479171
M. Wt: 247.17 g/mol
InChI Key: HMLJAEMPNFCILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoic acid is a useful research compound. Its molecular formula is C10H8F3NO3 and its molecular weight is 247.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)

InChI Key

HMLJAEMPNFCILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-trifluoromethyl-phenylamine (11.6 mL; 93 mmol; 1 eq) and triethylamine (12.9 mL; 93 mmol; 1 eq) in dichloromethane (467 mL), methyl malonyl chloride (10.0 mL; 93 mmol; 1 eq.) is added at 0° C., under argon. The solution is allowed to stir for 10 minutes at room temperature. The crude mixture is then treated with water (115 mL) before removing the dichloromethane (15 mL) in vacuum. The resulting aqueous solution is cooled to 0° C. and diluted with methanol (235 mL) before adding dropwise a 1.5 M aqueous solution of LiOH (4.47 g; 186 mmol; 2 eq.). The solution is allowed to stir at room temperature for 1 hour. After removal of methanol under reduced pressure, the pH of the resulting aqueous solution is adjusted to 1 using a concentrated solution of HCl (16 mL). The acidic solution is extracted with dichloromethane (3×300 mL). The combined organic extracts are dried over sodium sulfate, filtered and concentrated under vacuum to afford the title compound as a white powder (21.8 g; 88 mmol; 95%).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
467 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
115 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.47 g
Type
reactant
Reaction Step Three
Yield
95%

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